11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE
Overview
Description
11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene is a heterocyclic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.264 g/mol This compound contains a nine-membered ring with two oxygen atoms and an acetyl group attached to the benzene ring
Preparation Methods
The synthesis of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzene derivative with an acetylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the reaction.
Chemical Reactions Analysis
11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or other reduced forms of the compound.
Substitution: The acetyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can introduce halogens, amines, or other substituents into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .
Scientific Research Applications
11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may also have potential as bioactive compounds.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.
In medicinal chemistry, the compound’s mechanism of action may involve binding to specific proteins or DNA, leading to changes in gene expression or protein function. These interactions can result in therapeutic effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene can be compared with other similar compounds, such as:
11-Acetoxy-undecanoic acid: This compound has a similar acetyl group but differs in its overall structure and properties.
6-(4-Methylphenyl)sulfonyl-3,9-dioxa-6-aza-1,11-undecanediol: This compound contains a similar dioxa ring but includes additional functional groups that alter its reactivity and applications.
2,3,9,10-Tetrahydro-6-methoxy-2,2,8,8-tetramethyl-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-one: This compound shares some structural features but has different substituents and ring systems.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties.
Biological Activity
11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene is a heterocyclic compound with the molecular formula C₁₃H₁₆O₃. Its unique structure lends it various biological activities that are of significant interest in both medicinal and biochemical research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Properties
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the use of acetylating agents in the presence of catalysts, with specific attention to temperature and solvent choice to optimize yield and purity . The compound has a molecular weight of approximately 220.264 g/mol and exhibits various chemical properties that facilitate its reactivity in biological systems.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been evaluated for their efficacy against a range of bacterial strains, showing potential as candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Studies suggest that this compound may also possess anti-inflammatory properties. It can modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by excessive inflammation .
Cytotoxicity and Cancer Research
The compound has been investigated for its cytotoxic effects on various cancer cell lines. In particular, its structural features allow it to selectively induce apoptosis in T-cells while sparing normal cells. This selectivity is critical for developing targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, altering their activity and thereby influencing cellular processes.
- Receptor Binding : It can bind to specific receptors within cells, leading to changes in gene expression or protein function that contribute to its therapeutic effects.
- Signal Modulation : By modulating signaling cascades within cells, this compound can impact various physiological responses, including inflammation and cell proliferation .
Comparative Analysis
To better understand the significance of this compound in biological systems, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
11-Acetoxy-undecanoic acid | Similar acetyl group | Moderate antimicrobial properties |
6-(4-Methylphenyl)sulfonyl-3,9-dioxa-6-aza-1,11-undecanediol | Contains additional functional groups | Enhanced cytotoxicity against cancer cells |
2,3,9,10-Tetrahydro-6-methoxy-2,2,8,8-tetramethyl-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-one | Different substituents | Potential anti-inflammatory effects |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Study : A study conducted on transformed B- and T-cells demonstrated that compounds with similar structural motifs exhibited sub-micromolar potency against T-cells. The findings suggested that modifications at the C3 position could enhance cytotoxicity .
- Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound had significant inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These results underline its potential as a lead compound for antibiotic development .
Properties
IUPAC Name |
1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(14)11-5-6-12-13(9-11)16-8-4-2-3-7-15-12/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOXUGXHLCKGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20910935 | |
Record name | 1-(3,4,5,6-Tetrahydro-2H-1,7-benzodioxonin-9-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20910935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108950-25-0 | |
Record name | 1-(3,4,5,6-Tetrahydro-2H-1,7-benzodioxonin-9-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20910935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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